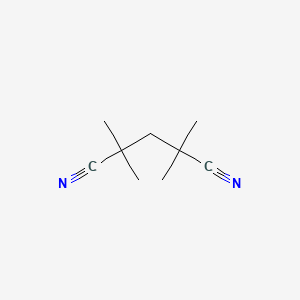
2,2,4,4-Tetramethylpentanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylpentanedinitrile is an organic compound with the molecular formula C9H16N2 It is characterized by the presence of two nitrile groups attached to a pentane backbone, with four methyl groups providing steric hindrance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentanedinitrile typically involves the reaction of 2,2,4,4-Tetramethylpentane with a nitrile source under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrilation processes, where the starting material is subjected to high temperatures and pressures in the presence of a catalyst. This ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylpentanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylpentanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetramethylpentanedinitrile exerts its effects depends on the specific reaction or application. In general, the nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the generation of desired products. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentane: Lacks the nitrile groups but has a similar carbon backbone.
2,2,4-Trimethylpentane: Has one less methyl group and no nitrile groups.
Propiedades
Número CAS |
51937-69-0 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylpentanedinitrile |
InChI |
InChI=1S/C9H14N2/c1-8(2,6-10)5-9(3,4)7-11/h5H2,1-4H3 |
Clave InChI |
OMDBQUJWRWFIEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


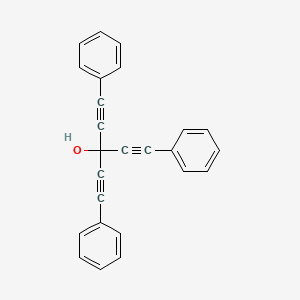
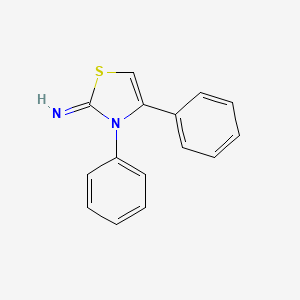
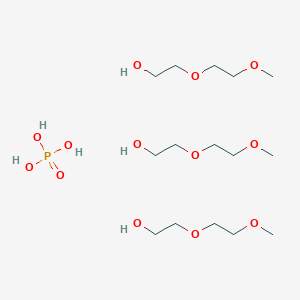
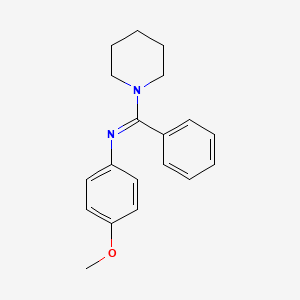
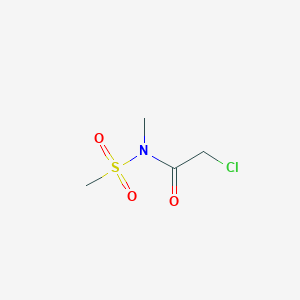
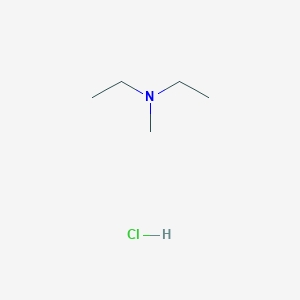

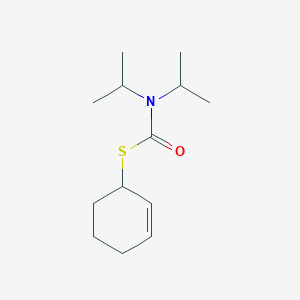
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)

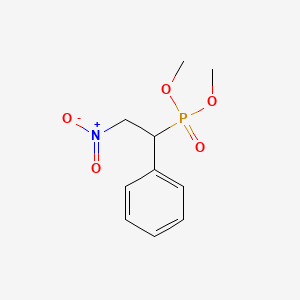
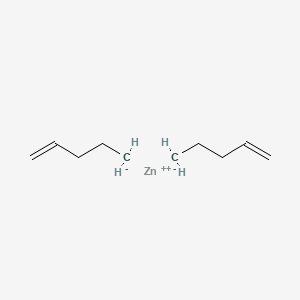
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
